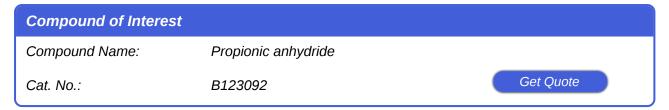


A Technical Guide to Historical Methods for Propionic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various historical methods for the synthesis of **propionic anhydride**, a crucial reagent in organic synthesis and the production of pharmaceuticals and other specialty chemicals. The following sections detail key experimental protocols, present quantitative data for comparative analysis, and illustrate the underlying chemical transformations and workflows.

Synthesis via Dehydration of Propionic Acid

The removal of a water molecule from two equivalents of propionic acid is a direct route to the anhydride. Historically, this has been achieved through thermal means or with the use of dehydrating agents.

Thermal Dehydration

The industrial production of **propionic anhydride** can be achieved by heating propionic acid to drive off water, a process that is often facilitated by distillation to remove the water as it is formed.[1] A patented method describes a vapor-phase pyrogenic dehydration process carried out at elevated temperatures in the presence of a dehydration catalyst and an inert organic diluent, such as benzene, which forms an azeotrope with the water produced.[2]

Experimental Protocol:

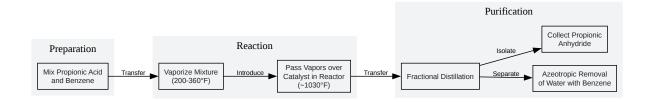


A mixture of propionic acid and 1 to 20 parts by weight of benzene is vaporized by passing it through a steam-heated vaporizer at 200 to 360°F.[2] The resulting vapors are then passed through a reactor, preferably made of stainless steel, containing a dehydration catalyst such as mono-sodium phosphate.[2] The reactor is heated to a temperature no greater than 1100°F, with a preferred temperature of around 1030°F.[2] The reaction vapors are subsequently subjected to fractionation to remove the water as a constant boiling azeotrope with benzene.[2]

Quantitative Data Summary:

Method	Reagent s	Catalyst	Temper ature (°F)	Pressur e	Yield (%)	Purity (%)	Referen ce
Thermal Dehydrati on	Propionic Acid, Benzene	Mono- sodium phosphat e	~1030	Atmosph eric	Not specified	Not specified	[2]

Logical Workflow for Thermal Dehydration:



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Caption: Workflow for the thermal dehydration of propionic acid.

Dehydration using Ketene



Propionic anhydride can be effectively synthesized by treating propionic acid with ketene.[1] [3] This method is analogous to the preparation of n-caproic anhydride, for which a detailed procedure is available and reported to be applicable to **propionic anhydride** with high yields.

Experimental Protocol:

In a 250-ml gas-washing bottle supported in an ice bath, place 1 mole of propionic acid.[4] Pass 0.50 to 0.55 mole of ketene into the acid at a rate of approximately 0.45 mole per hour.[4] The resulting mixture is then transferred to a fractional distillation apparatus. A low-boiling fraction containing acetone, unreacted ketene, acetic acid, and some acetic anhydride is removed at atmospheric pressure. The temperature of the heating bath is raised to 220°C over about an hour and maintained for three hours to ensure the conversion of any mixed anhydride.[4] The **propionic anhydride** is then collected by vacuum distillation.[4]

Quantitative Data Summary:

Method	Reagents	Temperat ure (°C)	Pressure	Yield (%)	Purity (%)	Referenc e
Dehydratio n with Ketene	Propionic Acid, Ketene	0 (reaction), up to 220 (distillation)	Atmospheri c, then vacuum	80-87	Not specified	[4]

Reaction Pathway for Dehydration with Ketene:

Caption: Synthesis of **propionic anhydride** from propionic acid and ketene.

Synthesis from Propionic Acid Derivatives Reaction with Oxalyl Chloride

A laboratory-scale preparation of **propionic anhydride** involves the reaction of dry propionic acid with oxalyl chloride.[5][6]

Experimental Protocol:

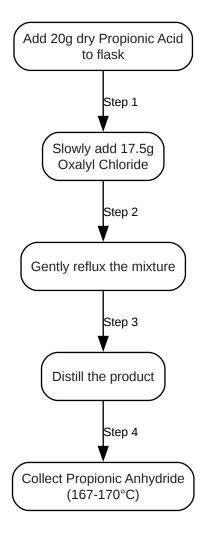


To a round-bottom flask fitted with a dropping funnel, add 20 g of dry propionic acid.[6] Slowly add 17.5 g of oxalyl chloride from the dropping funnel. During the addition, hydrogen chloride gas evolves.[6] The reaction mixture is then gently refluxed. Following the reflux, the product is distilled to yield **propionic anhydride**.[6]

Quantitative Data Summary:

Method	Reagents	Reaction Conditions	Yield (%)	Boiling Point (°C)	Reference
Reaction with	Propionic	Gentle reflux,			
Oxalyl	Acid, Oxalyl	then	51	167-170	[6]
Chloride	Chloride	distillation			

Experimental Workflow for Oxalyl Chloride Method:





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Caption: Workflow for **propionic anhydride** synthesis using oxalyl chloride.

Reaction of Propionyl Chloride with Propionate Salts

Propionic anhydride can be prepared by the reaction of propionyl chloride with a salt of propionic acid, such as sodium propionate or calcium propionate.[5][7]

A specific historical method involves the reaction of fused and powdered sodium propionate with a solution of sulfur in bromine.[8][9]

Experimental Protocol (with Sulfur and Bromine):

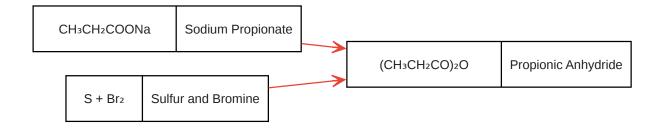
To 40 g of fused and powdered sodium propionate in a 250 cc flask, a solution of 2 g of sulfur in 22 g of bromine is added while stirring.[9] The temperature is maintained at about 50°C.[9] After the reaction is complete, the crude product is distilled in vacuo. The collected crude product is then fractionated under normal pressure, with the fraction boiling at 155-156°C being collected as **propionic anhydride**.[9]

Quantitative Data Summary:

Method	Reagents	Temperat ure (°C)	Pressure	Yield (%)	Purity (%)	Referenc e
From Sodium Propionate, Sulfur, and Bromine	Sodium Propionate, Sulfur, Bromine	~50	Vacuum, then atmospheri c	85	90	[8][9]

Reaction Pathway for Sodium Propionate Method:





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Caption: Synthesis from sodium propionate with sulfur and bromine.

Reppe Carbonylation

The Reppe carbonylation is a catalytic process that synthesizes **propionic anhydride** from ethylene, carbon monoxide, and propionic acid.[1][5] This method typically employs a nickel carbonyl catalyst.[1][10]

Experimental Protocol:

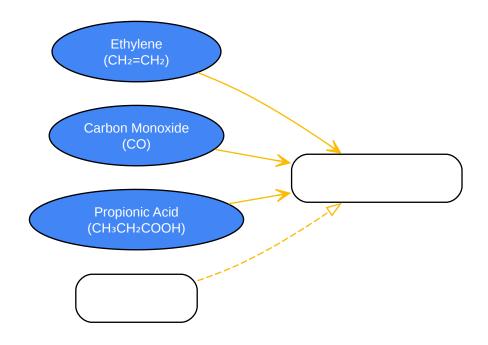
A patent from the 1950s describes a continuous flow process where a mixture of carbon monoxide, ethylene, propionic acid, and a nickel-containing catalyst (e.g., nickel carbonyl or nickel propionate) is passed through a pressure-resistant reaction vessel.[10] In one example, a molar ratio of 1:1:0.8:0.2:0.06 for carbon monoxide, ethylene, propionic acid, water, and nickel carbonyl was passed through a reactor at 265°C and 600 atmospheres.[10] Another example involved heating a mixture of propionic acid, nickel propionate, and ethylene under carbon monoxide pressure of 590 to 810 atmospheres at 275 to 295°C.[10] A more recent variation uses a palladium(II) acetate catalyst with bisphenyl(2-pyridyl)phosphine ligand, p-toluenesulfonic acid, and n-butylamine in an autoclave at 110°C under 30 bar of carbon monoxide and 20 bar of ethene.[11]

Quantitative Data Summary:



Method	Catalyst System	Temperatur e (°C)	Pressure (atm/bar)	Yield (%)	Reference
Reppe Carbonylation	Nickel Carbonyl	265	600 atm	Good yield	[10]
Reppe Carbonylation	Nickel Propionate	275-295	590-810 atm	39% conversion	[10]
Reppe Carbonylation	Palladium(II) Acetate / Ligand	110	30 bar CO, 20 bar C2H4	Not specified	[11]

Logical Diagram of Reppe Carbonylation:



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Caption: Reactants and catalyst in the Reppe carbonylation synthesis.

Anhydride Exchange with Acetic Anhydride

Propionic anhydride can be produced through an exchange reaction between acetic anhydride and propionic acid. This process is often carried out using reactive distillation to drive the equilibrium by removing the lower-boiling acetic acid that is formed.[7]



Experimental Protocol:

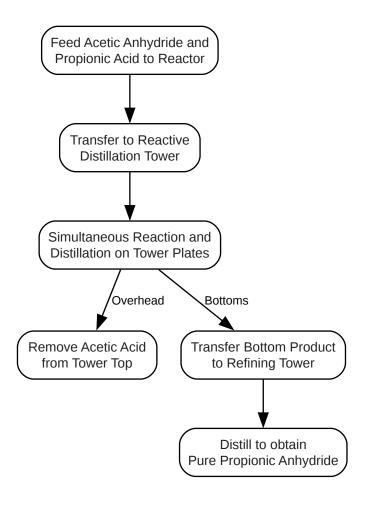
A patented process describes a device and method for preparing **propionic anhydride** via reactive distillation.[7] Acetic anhydride and propionic acid, in a molar ratio of 1:10 to 5:1, are fed into a reactor and a reactive distillation tower.[7] The reaction and distillation occur concurrently on the tower plates. Acetic acid is continuously removed from the top of the tower, while the bottom product, rich in **propionic anhydride**, is fed to a refining tower to obtain the final product with a purity of 80-100%.[7] The reactive distillation tower operates at a pressure of 5-200 kPa, and the refining tower operates at 5-500 kPa.[7]

Quantitative Data Summary:

Method	Reagents	Molar Ratio (AA:PA)	Pressure (kPa)	Purity (%)	Reference
Anhydride Exchange	Acetic Anhydride, Propionic Acid	1:10 to 5:1	5-500	80-100	[7]

Workflow for Anhydride Exchange via Reactive Distillation:





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Caption: Reactive distillation process for anhydride exchange.

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